N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The downstream effects include a reduction in inflammation and pain due to the decreased production of prostaglandins .
Pharmacokinetics
The compound’s anti-inflammatory activity has been evaluated, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been shown to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with triazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4H-1,2,4-triazole-3-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and the use of high-purity reagents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-benzamide: Known for its potential as an anti-Alzheimer agent.
N-(Benzo[d]thiazol-2-yl)-1H-indole-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMMBABLXNXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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